molecular formula C16H30 B13811970 1,2-Dicyclohexylbutane CAS No. 54890-01-6

1,2-Dicyclohexylbutane

Cat. No.: B13811970
CAS No.: 54890-01-6
M. Wt: 222.41 g/mol
InChI Key: FZTGIATXIYRIIE-UHFFFAOYSA-N
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Description

1,2-Dicyclohexylbutane, with the molecular formula C16H30 and a molecular weight of 222.4094 g/mol, is a synthetic organic compound belonging to the class of dicyclic hydrocarbons . Its structure features two cyclohexyl rings connected by a four-carbon butane chain. This compound is provided as a high-purity material for research and development purposes. A key area of research interest for such hydrocarbons is in thermochemical studies; for instance, the standard enthalpy of combustion of solid this compound has been determined to be -10260 kJ/mol, which corresponds to a standard enthalpy of formation of -320 kJ/mol . This data is critical for understanding the energy content and stability of the molecule, with potential applications in material science, as model compounds in petroleum research, and in the study of hydrocarbon kinetics. The product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54890-01-6

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

1-cyclohexylbutan-2-ylcyclohexane

InChI

InChI=1S/C16H30/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h14-16H,2-13H2,1H3

InChI Key

FZTGIATXIYRIIE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCCCC1)C2CCCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Dicyclohexylbutane and Its Precursors

Stereoselective and Enantioselective Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules. For 1,2-dicyclohexylbutane, which contains multiple stereocenters, stereoselective and enantioselective methods are essential for producing a single, desired stereoisomer. These approaches utilize chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, leading to high levels of diastereomeric and enantiomeric purity. sigmaaldrich.comresearchgate.net

Catalytic Asymmetric Synthesis Pathways

Catalytic asymmetric synthesis is a powerful tool for the efficient construction of chiral molecules. researchgate.netrsc.orgresearchgate.net These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major area of asymmetric synthesis. rsc.org One relevant approach is the enantioselective Friedel-Crafts alkylation. princeton.edunih.govmedscape.com Specifically, a Friedel-Crafts-type 1,4-addition (or conjugate addition) could be envisioned for the synthesis of a precursor to this compound. This would involve the addition of a cyclohexyl nucleophile to a Michael acceptor, such as a derivative of 1-cyclohexylbut-2-en-1-one, catalyzed by a chiral amine or Brønsted acid. nih.govbeilstein-journals.org

For instance, the reaction of an electron-rich aromatic compound with an α,β-unsaturated aldehyde can be catalyzed by a chiral imidazolidinone, proceeding via an iminium ion intermediate. This strategy has been shown to be effective for the conjugate addition of pyrroles and indoles to various α,β-unsaturated aldehydes with high enantioselectivity. princeton.edumdpi.com While a direct application to cyclohexyl nucleophiles is not extensively documented, the principle provides a framework for developing a synthesis of this compound precursors.

CatalystElectrophileNucleophileSolventYield (%)ee (%)
Chiral ImidazolidinoneCinnamaldehydeN-MethylpyrroleDioxane8793
Chiral ImidazolidinoneCrotonaldehydeN-MethylpyrroleDioxane8590
Chiral Imidazolidinone3-Methyl-2-butenalN-MethylpyrroleDioxane8090

This table presents data from analogous organocatalytic Friedel-Crafts 1,4-additions, demonstrating the potential of the methodology. princeton.edu

Transition metal-catalyzed C-H functionalization has become a powerful strategy for forming carbon-carbon bonds directly from ubiquitous C-H bonds. rsc.orgacs.org This approach avoids the need for pre-functionalized starting materials, thus improving atom and step economy. goettingen-research-online.dedmaiti.com For the synthesis of this compound, a metal-catalyzed C(sp³)–H alkylation could be employed. mdpi.com This might involve the coupling of a cyclohexane (B81311) C-H bond with an appropriate butene derivative or the alkylation of a C-H bond in a butyl chain with a cyclohexyl halide.

Palladium, ruthenium, and nickel catalysts have been shown to be effective for the direct alkylation of C(sp²)–H and C(sp³)–H bonds. goettingen-research-online.de Often, a directing group is used to position the metal catalyst near the target C-H bond, ensuring regioselectivity. acs.org For example, ketones can act as directing groups for the β-functionalization of aliphatic chains. rsc.org A hypothetical route could involve a ketone-directed β-C(sp³)–H cyclohexylation of a butyl ketone derivative, which could then be further elaborated to this compound.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. rsc.orgrsc.org This methodology can be applied to the 1,2-dicarbofunctionalization of alkenes, where two new carbon-carbon bonds are formed across a double bond. mdpi.com A synergistic approach combining photoredox catalysis with another catalytic cycle, such as iron or nickel catalysis, can enable challenging transformations like the 1,2-dialkylation of alkenes. nih.gov

A potential route to this compound could involve the photoredox-mediated 1,2-dialkylation of an alkene like 1-butene (B85601) or 2-butene. In a three-component reaction, cyclohexane could serve as one radical precursor and another alkyl group as the second. For instance, a process has been described for the intermolecular dialkylation of alkenes with alkanes and 1,3-dicarbonyl compounds through the synergistic action of a photoredox catalyst and an iron catalyst. nih.gov This method allows for the simultaneous addition of two different alkyl groups across a C=C bond. nih.gov

AlkeneAlkaneNucleophileCatalyst SystemYield (%)
StyreneCyclohexaneAcetylacetoneEosin Y / Fe(acac)₃85
1-OcteneCyclohexaneAcetylacetoneEosin Y / Fe(acac)₃71
4-Phenyl-1-buteneCyclohexaneAcetylacetoneEosin Y / Fe(acac)₃65

This table showcases the yields of a synergistic photoredox and iron-catalyzed 1,2-dialkylation of various alkenes. nih.gov

Radical Difunctionalization of Olefins (e.g., 1,2-dialkylation)

Radical-mediated difunctionalization of olefins is a powerful strategy for the rapid construction of complex molecular architectures from simple precursors. nih.govresearchgate.net This approach involves the addition of a radical to an alkene, followed by a subsequent reaction of the resulting radical intermediate to form a second bond. nih.govsemanticscholar.orgmdpi.com For the synthesis of this compound, a 1,2-dialkylation of a butene derivative would be a direct approach.

Such transformations can be initiated by various means, including photoredox catalysis as mentioned above. researchgate.net Transition-metal-free approaches are also known, often relying on radical initiators. These methods allow for the vicinal addition of two alkyl groups across a double bond, providing a direct route to the this compound carbon skeleton. nih.gov

Chiral Auxiliary and Chiral Catalyst Strategies

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a butenoic acid precursor. researchgate.net The diastereoselective conjugate addition of a cyclohexyl nucleophile (e.g., a cyclohexyl Grignard reagent in the presence of a copper catalyst) to this system would establish one of the stereocenters. Subsequent removal of the auxiliary and further functionalization would lead to the desired product. Chiral C₂-symmetric vicinal diamines, such as (1R,2R)-1,2-diaminocyclohexane, have also been employed as effective chiral auxiliaries in a variety of C-C bond-forming reactions. myuchem.com

Chiral AuxiliaryReaction TypeElectrophileNucleophileDiastereomeric Ratio
Evans OxazolidinoneAlkylationN-Propenoyl oxazolidinoneCyclohexylmagnesium bromide>95:5
PseudoephedrineAlkylationN-Butenoyl pseudoephedrine amideBenzyl bromide>98:2
(1R,2R)-1,2-DiaminocyclohexaneAlkylationBis-amide of succinic acidBenzyl bromide>98:2

This table provides representative data for diastereoselective reactions controlled by common chiral auxiliaries, illustrating the high stereocontrol achievable. researchgate.netmyuchem.com

In parallel, chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules, offer a more atom-economical approach as they are used in substoichiometric amounts. researchgate.netmdpi.commdpi.com The principles of chiral catalysis can be applied to many of the reaction types discussed previously, such as Michael additions, to achieve high enantioselectivity. rsc.orgnih.govresearchgate.netchemistryviews.orgacs.orgresearchgate.netresearchgate.net

Reaction Mechanisms of Formation

The construction of the C16 backbone of this compound can be approached through various mechanistic pathways. These include the direct functionalization of C-H bonds, rearrangements of complex precursors, and the classical addition of nucleophiles to carbonyl groups followed by reduction.

Mechanistic Investigations of C(sp³)-H Bond Functionalization

The direct functionalization of C(sp³)-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby increasing atom and step economy. nih.govrsc.org Transition metal-catalyzed C-H activation, in particular, offers a promising route. For the synthesis of this compound, a hypothetical cross-coupling reaction between a cyclohexyl-containing substrate and a butyl-containing substrate could be envisioned.

A plausible mechanism, catalyzed by a palladium(0) complex, might involve the following key steps:

Oxidative Addition: The catalytic cycle would begin with the oxidative addition of an organohalide, for instance, 1-iodobutylcyclohexane, to the Pd(0) catalyst, forming a Pd(II) intermediate.

C-H Activation: The crucial C(sp³)-H bond of a second molecule, cyclohexane, is then activated by the Pd(II) complex. This step can be facilitated by a directing group on the substrate or occur directly at a sterically accessible and electronically favorable C-H bond. This forms a palladacycle intermediate.

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments, yielding the this compound product and regenerating the Pd(0) catalyst.

This type of reaction is highly challenging due to the low reactivity of C(sp³)-H bonds. However, significant progress has been made in activating these bonds using various transition metals, offering a conceptually novel approach to synthesizing complex alkanes. nih.govresearchgate.net

Radical Dissociation-Recombination Pathways (e.g., Wittig Rearrangements if applicable to precursors)

Radical reactions provide an alternative set of tools for C-C bond formation, often proceeding under neutral conditions. pitt.edulibretexts.orgprinceton.edu A radical dissociation-recombination pathway could be employed, particularly through the rearrangement of a suitable precursor. The acs.orgrsc.org-Wittig rearrangement, a reaction of an ether with a strong base, proceeds through such a mechanism and could be adapted for a precursor to an alcohol that is then converted to this compound.

Consider a hypothetical precursor, 1-cyclohexyloxy-1-cyclohexylpropane. The mechanism would proceed as follows:

Deprotonation: A strong organolithium base (e.g., n-butyllithium) abstracts a proton from the carbon adjacent to the ether oxygen, forming a carbanion.

Homolytic Cleavage (Dissociation): The lithiated intermediate undergoes homolytic cleavage of the C-O bond. This forms a cyclohexylketyl radical anion and a propylcyclohexyl radical.

Recombination: These two radical species, held in close proximity by a solvent cage, rapidly recombine by forming a new C-C bond. This results in the formation of a lithium alkoxide.

Workup: Aqueous workup protonates the alkoxide to yield the corresponding tertiary alcohol, which can then be deoxygenated through various methods (e.g., Barton-McCombie deoxygenation) to afford this compound.

This pathway highlights how radical rearrangements can be strategically used to construct sterically hindered C-C bonds.

Nucleophilic Addition Mechanisms

One of the most classic and reliable methods for constructing C-C bonds is through the nucleophilic addition of an organometallic reagent to a carbonyl compound. nih.gov To form a precursor for this compound, a Grignard reaction is a prime example.

A potential synthetic route involves the reaction of a cyclohexyl nucleophile with a butanone derivative:

Formation of Nucleophile: Cyclohexylmagnesium bromide is prepared by reacting bromocyclohexane (B57405) with magnesium metal in an ether solvent.

Nucleophilic Attack: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone, such as 1-cyclohexyl-2-butanone. The electron pair from the C-Mg bond forms a new C-C bond, and the π-bond of the carbonyl breaks, with the electrons moving to the oxygen atom.

Intermediate Formation: This step results in the formation of a magnesium alkoxide intermediate.

Protonation: Addition of a mild acid (e.g., ammonium (B1175870) chloride solution) in a workup step protonates the alkoxide to yield the tertiary alcohol, 1,2-dicyclohexylbutan-2-ol.

Deoxygenation: The resulting alcohol can then be reduced to the final alkane product, this compound.

This method offers a highly predictable and often high-yielding pathway to complex alcohol precursors that can be readily converted to the target hydrocarbon.

Optimization of Reaction Conditions and Yields

For any synthetic methodology to be practical, especially on a larger scale, the optimization of reaction parameters is crucial. Solvent, temperature, and pressure are key variables that can dramatically influence the outcome of a reaction.

Solvent Effects on Selectivity and Efficiency

The choice of solvent can profoundly impact reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org For the synthetic methods discussed, solvent effects are critical.

C(sp³)-H Functionalization: In transition metal-catalyzed reactions, solvent polarity can be a determining factor. Polar solvents may be required to dissolve catalysts and additives and can favor pathways involving charged intermediates. acs.org Conversely, less polar solvents might favor neutral pathways. acs.org Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as unique solvents that can promote challenging C-H activation reactions, potentially by stabilizing key transition states through their strong hydrogen-bonding capabilities and low nucleophilicity. rsc.orgrsc.org

Radical Reactions: Radical reactions are generally less sensitive to solvent polarity than ionic reactions. pitt.edu However, the solvent can still play a role. For instance, in chain reactions, the solvent's ability to participate in hydrogen atom transfer can either be a desired part of the mechanism or an unwanted side reaction. The solvent cage effect, crucial for the recombination step in the acs.orgrsc.org-Wittig rearrangement, is also a solvent-dependent phenomenon.

Nucleophilic Additions: For Grignard reactions, aprotic coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential. They stabilize the Grignard reagent through coordination with the magnesium atom, preventing aggregation and maintaining its nucleophilicity.

Synthetic MethodSolvent TypeAnticipated Effect on this compound Synthesis
C(sp³)-H FunctionalizationFluorinated Alcohols (e.g., HFIP)May enhance catalyst activity and stabilize key intermediates, potentially increasing yield. rsc.org
C(sp³)-H FunctionalizationNon-polar (e.g., Dioxane)May favor reaction pathways with neutral intermediates, potentially altering selectivity. acs.org
Radical RearrangementAprotic Hydrocarbon (e.g., Toluene)Minimizes side reactions (e.g., unwanted hydrogen abstraction), promoting the desired radical pathway.
Nucleophilic Addition (Grignard)Aprotic Ether (e.g., THF)Essential for solvating and stabilizing the Grignard reagent, enabling the reaction to proceed efficiently.

Temperature and Pressure Optimization for Industrial Scalability

Scaling a synthesis from the laboratory bench to an industrial process requires careful optimization of temperature and pressure to maximize yield, throughput, and safety while minimizing energy consumption. researchgate.net

Temperature: Reaction rates generally increase with temperature. However, for many of the proposed syntheses, elevated temperatures could lead to undesirable side reactions. For instance, in the Grignard synthesis of the alcohol precursor, higher temperatures might favor elimination reactions (dehydration) of the product. For radical reactions, temperature control is critical for managing the rate of initiation and propagation versus termination steps. For C-H activation, a specific temperature window is often necessary to achieve catalytic turnover without catalyst decomposition.

Pressure: While many laboratory-scale organic reactions are run at atmospheric pressure, industrial processes often utilize higher pressures. researchgate.net High pressure can be used to increase the concentration of gaseous reactants, raise the boiling point of low-boiling solvents (allowing for higher reaction temperatures), and influence the reaction equilibrium for processes that involve a change in volume. frontiersin.org For the hydrogenation of a precursor or any step involving gaseous reagents, pressure would be a key parameter to optimize. High-pressure thermogravimetric analysis (HP-TGA) is a technique used to investigate reactions between catalysts and gas-phase reactants under realistic industrial conditions.

ParameterEffect on ReactionConsiderations for Industrial Scale-Up
TemperatureIncreases reaction rate but can also increase rates of side reactions (e.g., decomposition, elimination).Requires precise control to find the optimal balance between reaction speed and selectivity. Heat management in large reactors is critical.
PressureIncreases concentration of gaseous reactants; raises solvent boiling points; can shift equilibrium.Allows for reactions at temperatures above the solvent's normal boiling point. Essential for processes like hydrogenation. Higher pressure increases equipment cost and safety considerations. researchgate.netfrontiersin.org

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound allows for the systematic investigation of structure-property relationships. This can be achieved by modifying the cyclohexane rings or the central butane (B89635) backbone.

Introducing functional groups onto the cyclohexane rings of this compound can be accomplished either by using pre-functionalized precursors or by direct C-H functionalization of the saturated scaffold.

From Functionalized Precursors: Starting from substituted diphenylbutanes (e.g., with methoxy, alkyl, or halo substituents on the phenyl rings) and subsequent hydrogenation provides a straightforward route to functionalized this compound derivatives. The choice of catalyst is important to avoid undesired side reactions with the functional groups.

Direct C-H Functionalization: Modern catalytic methods allow for the direct, site-selective functionalization of C-H bonds. While challenging on a fully saturated system like this compound, rhodium-catalyzed C-H insertion reactions have been shown to be effective for the functionalization of cyclohexane rings in other contexts. nih.gov The directing-group-assisted approach can offer high regioselectivity.

Functionalization StrategyDescriptionAdvantages
From PrecursorsHydrogenation of substituted 1,2-diphenylbutanes.Straightforward, good control over substituent placement.
Direct C-H FunctionalizationCatalytic activation and functionalization of C-H bonds on the cyclohexane rings.Atom-economical, allows for late-stage modification.

Altering the length or substitution pattern of the butane backbone leads to a different class of structural analogues. This is typically achieved by starting with different aromatic precursors. For example, using 1,3-diphenylpropane (B92013) or 1,5-diphenylpentane (B3048512) as hydrogenation substrates would yield 1,2-dicyclohexylpropane (B14670650) and 1,2-dicyclohexylpentane, respectively. The introduction of substituents on the butane chain can be achieved through standard organic transformations on a precursor containing a suitable functional group (e.g., a ketone or an alkene) on the backbone before the hydrogenation of the aromatic rings.

Achieving regioselectivity in the derivatization of this compound is a significant synthetic challenge. For the cyclohexane rings, the presence of multiple chemically similar C-H bonds makes selective functionalization difficult without a directing group. Strategies to achieve regioselectivity include:

Steric Control: Bulky catalysts or reagents may preferentially react at the less sterically hindered positions on the cyclohexane rings.

Electronic Control: The introduction of an initial functional group can electronically activate or deactivate certain positions on the ring, guiding the position of subsequent modifications.

Directing Groups: A functional group that can coordinate to a catalyst can direct the reaction to a specific C-H bond in its proximity. This is a powerful strategy for achieving high regioselectivity in C-H functionalization reactions. nih.gov

The development of highly selective catalysts and synthetic methods is essential for the controlled synthesis of well-defined derivatives of this compound, which will enable a deeper understanding of their properties and potential applications.

Conformational Analysis and Stereochemical Elucidation

Detailed Conformational Studies

Butane (B89635) Chain Conformational Isomerism (e.g., Gauche, Anti)

The central C1-C2 bond of the butane moiety in 1,2-dicyclohexylbutane is subject to rotational isomerism, leading to different spatial arrangements of the two cyclohexyl groups. The most significant conformers are the anti and gauche forms.

In the anti conformation, the two cyclohexyl groups are positioned at a dihedral angle of 180° to each other. This arrangement is the most stable as it minimizes steric hindrance between the bulky cyclohexyl rings.

In the gauche conformation, the cyclohexyl groups are at a dihedral angle of 60°. This proximity results in a steric clash, known as a gauche interaction, which increases the potential energy of the molecule, making this conformation less stable than the anti form. The energy difference between the anti and gauche conformers in butane is approximately 0.9 kcal/mol, and a similar or even greater difference can be expected for the more sterically demanding this compound.

Cyclohexane (B81311) Ring Conformations (e.g., Chair, Boat)

Each of the two cyclohexane rings in this compound predominantly adopts a chair conformation to minimize angle and torsional strain. researchgate.net The chair conformation allows all C-C-C bond angles to be close to the ideal tetrahedral angle of 109.5° and all C-H bonds on adjacent carbons to be staggered. researchgate.netpharmaguideline.com

Other, less stable conformations of cyclohexane include the boat , twist-boat , and half-chair conformations. The boat conformation, for instance, is destabilized by torsional strain from eclipsed C-H bonds and steric hindrance between the "flagpole" hydrogens. researchgate.net The energy barrier for the interconversion from a chair to a boat conformation is significant enough that at room temperature, a vast majority of cyclohexane rings in a sample will be in the chair form.

Steric Strain and Energy Minimization (e.g., 1,3-diaxial interactions, Gauche interactions)

The stability of a particular conformer of this compound is governed by the minimization of steric strain. In the context of the cyclohexane rings, the substituents (in this case, the butyl chain connecting to the other cyclohexyl group) can occupy either an axial or an equatorial position.

Substituents in the equatorial position point away from the center of the ring, leading to a more stable conformation. Conversely, substituents in the axial position are oriented parallel to the principal axis of the ring and are in close proximity to the other two axial hydrogens on the same side of the ring (at the C3 and C5 positions). This unfavorable steric interaction is termed a 1,3-diaxial interaction . openstax.org

The magnitude of this strain depends on the size of the substituent. For a bulky group like the one present in this compound, the preference for the equatorial position is substantial. Placing the substituent in the axial position would introduce significant steric strain, making that conformation highly unfavorable.

Inter-ring and Intra-ring Conformational Dynamics

The conformational dynamics of this compound are complex, involving a combination of intra-ring and inter-ring motions.

Intra-ring dynamics refer to the "ring flip" of the cyclohexane chairs. In this process, a chair conformation converts to its mirror-image chair, causing all axial bonds to become equatorial and vice versa. The energy barrier for this process is typically around 10-11 kcal/mol. For a monosubstituted cyclohexane, the equilibrium will strongly favor the conformer with the substituent in the equatorial position.

Inter-ring dynamics involve the rotation around the C-C single bonds of the butane chain, leading to the interconversion between gauche and anti conformers. The preferred conformation of the entire molecule will be one that allows both bulky cyclohexyl groups to be in equatorial positions on their respective rings and the butane chain to adopt an anti conformation to minimize steric interactions between the rings.

Stereochemical Assignment Methodologies

The elucidation of the precise three-dimensional arrangement of atoms in this compound, including the relative stereochemistry of the two chiral centers at C1 and C2 of the butane chain, relies heavily on advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

Proton (¹H) NMR: The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum provide a wealth of structural information. The protons on the cyclohexane rings in axial and equatorial positions have different chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is crucial for determining the relative orientation of substituents. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons on a cyclohexane ring is indicative of a trans-diaxial relationship, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

Carbon-13 (¹³C) NMR: The chemical shifts in the ¹³C NMR spectrum provide information about the electronic environment of each carbon atom. The chemical shifts of the carbons in the cyclohexane rings and the butane chain can help to identify the different isomers of this compound.

Advanced 2D NMR Techniques: To unambiguously assign the stereochemistry, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are perhaps the most critical experiments for stereochemical assignment. They detect protons that are close to each other in space, regardless of whether they are bonded. For example, a NOE correlation between a proton on one cyclohexyl ring and a proton on the other could provide direct evidence for a specific spatial arrangement, helping to distinguish between different diastereomers and to determine the preferred conformation of the butane chain.

By combining the information from these various NMR experiments, a detailed three-dimensional model of the preferred conformation of a specific stereoisomer of this compound can be constructed.

X-ray Crystallography of Derivatives for Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govmdpi.com Since this compound is likely an oil or low-melting solid, obtaining a single crystal suitable for X-ray diffraction can be challenging.

To overcome this, the molecule can be derivatized with a reagent that facilitates crystallization. For chiral molecules, the derivatizing agent may also introduce a heavy atom (e.g., bromine), which aids in the determination of the absolute configuration through anomalous dispersion effects. nih.gov Alternatively, co-crystallization with a suitable host molecule can produce high-quality crystals for analysis. nih.gov A successful crystal structure analysis provides unambiguous proof of the relative and absolute stereochemistry of the chiral centers in the this compound derivative. mdpi.comscispace.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for investigating the stereochemistry of chiral molecules. nih.govmetu.edu.tr

While this compound itself lacks a strong chromophore for ECD analysis in the accessible UV-Vis range, it can be derivatized with chromophoric groups. If two chromophores are introduced, their spatial arrangement can lead to exciton (B1674681) coupling, which produces a characteristic bisignate (two-signed) Cotton effect in the ECD spectrum. The sign of this couplet is directly related to the chirality (helicity) of the two chromophores, allowing for the determination of the absolute configuration of the stereocenters to which they are attached. encyclopedia.pubwordpress.com The experimental ECD spectrum is typically compared with spectra predicted by time-dependent DFT (TDDFT) calculations for the different stereoisomers to make an unambiguous assignment. nih.gov

Theoretical Validation of Conformations and Stereoisomers

Computational chemistry is a vital tool for validating experimental findings and providing a deeper understanding of the conformational landscape of this compound. eurjchem.com Molecular mechanics (MM) force fields are often used for an initial, rapid exploration of the vast conformational space to identify low-energy structures. sikhcom.net

Following this, higher-level quantum mechanics methods, such as DFT or ab initio calculations, are employed to re-optimize the geometries and calculate the relative energies of the most stable conformers with greater accuracy. nih.gov These calculations provide crucial data on:

Relative Stabilities: The computed Gibbs free energies (ΔG) allow for the prediction of the equilibrium populations of different chair-chair, chair-boat, and rotameric states of the diastereomers. libretexts.org

Geometric Parameters: Bond lengths, bond angles, and dihedral angles from the optimized structures can be used to calculate NMR parameters like coupling constants and RDCs for comparison with experimental data. researchgate.net

Spectroscopic Properties: As mentioned, theoretical methods are used to predict NMR chemical shifts and ECD spectra, which are essential for validating the assigned structures. nih.govdiva-portal.org

The synergy between experimental data and theoretical calculations provides a robust framework for the complete and confident elucidation of the complex stereochemistry and conformational behavior of this compound.

Computational Chemistry Investigations of 1,2 Dicyclohexylbutane

Molecular Modeling and Quantum Chemical Calculations

Detailed molecular modeling and quantum chemical calculations specifically focused on 1,2-dicyclohexylbutane have not been reported in the reviewed scientific literature.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies on this compound have been found. Consequently, information regarding the optimization of its molecular geometry, electronic structure, energy landscape, conformational stability, and transition state analysis is not available.

Optimization of Molecular Geometry and Electronic Structure

There are no published data from DFT calculations on the optimized molecular geometry and electronic structure of this compound.

Energy Landscape Analysis and Conformational Stability

A detailed analysis of the energy landscape and the relative stabilities of different conformers of this compound based on DFT studies is not available in the scientific literature.

Transition State Analysis for Reaction Pathways

There are no reported transition state analyses for reaction pathways involving this compound using DFT methods.

Molecular Mechanics (MM) and Hybrid QM/MM Methods

Specific studies employing Molecular Mechanics (MM) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to investigate this compound could not be located.

Ab Initio Calculations for High Accuracy

High-accuracy ab initio calculations specifically detailing the properties of this compound are not present in the available body of scientific research.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which are essential for their identification and characterization. For this compound, the primary spectroscopic techniques of interest are Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netnih.gov Density Functional Theory (DFT) is a widely used method for this purpose. github.io The process typically involves optimizing the geometry of the various stable conformers of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR spectra can be enhanced by considering the dynamic nature of the molecule. researchgate.net For a flexible molecule like this compound, which has multiple rotatable bonds and two cyclohexyl rings that can undergo chair-flipping, it is crucial to perform a conformational search to identify all low-energy conformers. The final predicted spectrum is then a Boltzmann-weighted average of the spectra of the individual conformers. This approach provides a more realistic representation of the experimentally observed spectrum, which is an average over all conformations present at a given temperature.

Vibrational Spectroscopy: Computational methods can also predict the infrared (IR) and Raman spectra of this compound. researchgate.netethz.ch These spectra arise from the vibrational modes of the molecule. DFT calculations are commonly employed to compute the harmonic vibrational frequencies and their corresponding intensities. youtube.comyoutube.com The calculation of the second derivatives of the energy with respect to the atomic positions yields the Hessian matrix, and its diagonalization gives the vibrational frequencies.

The predicted vibrational spectra can aid in the interpretation of experimental spectra by providing a theoretical basis for assigning specific absorption bands to particular molecular motions, such as C-H stretching, CH₂ scissoring, and cyclohexane (B81311) ring deformations. Similar to NMR predictions, it is important to consider multiple conformers to obtain an accurate representation of the experimental spectrum.

Below is an interactive table showcasing hypothetical predicted ¹³C NMR chemical shifts for a representative conformer of this compound, calculated using a common DFT method.

AtomPredicted Chemical Shift (ppm)
C1 (on butane (B89635) chain)35.2
C2 (on butane chain)45.8
C3 (on butane chain)28.1
C4 (on butane chain)14.3
C1' (cyclohexyl attached to C1)42.5
C2' (cyclohexyl attached to C1)33.7
C3' (cyclohexyl attached to C1)26.9
C4' (cyclohexyl attached to C1)26.3
C1'' (cyclohexyl attached to C2)43.1
C2'' (cyclohexyl attached to C2)34.0
C3'' (cyclohexyl attached to C2)27.1
C4'' (cyclohexyl attached to C2)26.5

Table 1: Hypothetical predicted ¹³C NMR chemical shifts for a conformer of this compound.

Simulation of Molecular Interactions and Dynamics

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions. nih.gov For this compound, MD simulations can reveal how the molecule moves and flexes over time, which is crucial for understanding its physical and chemical properties. researchgate.netelsevier.comacs.org

MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. The force field is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By integrating the equations of motion, the trajectory of each atom over time can be determined.

The conformation of this compound is largely determined by a balance of non-bonded intramolecular interactions. These interactions, which are not covalent bonds, include van der Waals forces and steric hindrance. researchgate.netmdpi.comyoutube.com The flexibility of the butane chain and the cyclohexyl rings allows the molecule to adopt various conformations to minimize these unfavorable interactions. maricopa.eduopenochem.orgyoutube.compressbooks.pubyoutube.com

Torsional Strain: Rotation around the C-C single bonds in the butane chain and within the cyclohexyl rings leads to torsional strain. libretexts.org The molecule will preferentially adopt conformations where the substituents on adjacent carbon atoms are staggered rather than eclipsed, as this minimizes the repulsive interactions between the electron clouds of the bonds.

1,3-Diaxial Interactions: In the chair conformation of the cyclohexane rings, substituents in the axial positions can experience steric hindrance from the other axial substituents on the same side of the ring. This is known as a 1,3-diaxial interaction. openochem.org For the cyclohexyl groups in this compound, the connection to the butane chain will preferentially occupy an equatorial position to avoid these unfavorable interactions.

Chemical processes are often studied in solution, and the solvent can have a significant impact on the behavior of a molecule. frontiersin.org Computational models can account for solvent effects in two primary ways: explicitly or implicitly. wikipedia.orgfiveable.mewikipedia.orgfiveable.me

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute (this compound). fiveable.me This provides a detailed, atomistic description of the solute-solvent interactions. However, it is computationally expensive due to the large number of atoms that need to be simulated.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. wikipedia.orgfiveable.mewikipedia.org The solute is placed in a cavity within this continuum, and the interactions between the solute and the solvent are calculated based on the properties of the continuum. acs.org Implicit models are computationally less demanding than explicit models and are often used to obtain a first approximation of solvent effects. researchgate.net

For a nonpolar molecule like this compound, the choice of solvent can influence its conformational equilibrium. tue.nl For instance, in a polar solvent, conformations with a smaller dipole moment might be slightly favored. Computational studies can quantify these effects by calculating the free energy of solvation for different conformers in various solvents.

Computational Design of Novel Derivatives

Computational chemistry can be used to design novel derivatives of this compound with specific desired properties. This process often involves Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies. acs.orgwikipedia.orgnih.gov These studies aim to establish a mathematical relationship between the molecular structure and a particular activity or property. kashanu.ac.irsemanticscholar.orgmdpi.com

The general workflow for the computational design of novel derivatives includes:

Defining the Target Property: The first step is to identify the property that needs to be optimized. For derivatives of this compound, this could be a physical property like viscosity or boiling point, or a chemical property like reactivity in a specific reaction.

Generating a Virtual Library of Derivatives: A library of virtual compounds is created by systematically modifying the structure of this compound. This could involve adding different functional groups at various positions on the cyclohexyl rings or the butane chain.

Calculating Molecular Descriptors: For each molecule in the virtual library, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties.

Developing a QSAR/QSPR Model: A statistical model is then built to correlate the calculated descriptors with the target property. This model can then be used to predict the property for new, unsynthesized derivatives.

Screening and Selection: The QSAR/QSPR model is used to screen the virtual library and identify the most promising candidates for synthesis and experimental testing.

This in silico approach can significantly accelerate the discovery of new molecules with tailored properties by reducing the need for extensive and costly experimental work. researchgate.net

Below is an interactive table illustrating a hypothetical QSPR study for predicting the boiling point of this compound derivatives.

DerivativeMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Boiling Point (°C)
This compound222.420285.3
1-(4-Methylcyclohexyl)-2-cyclohexylbutane236.450298.7
1-(4-Hydroxycyclohexyl)-2-cyclohexylbutane238.4220.23345.1
1-(4-Aminocyclohexyl)-2-cyclohexylbutane237.4526.02352.6

Table 2: Hypothetical QSPR data for predicting the boiling point of this compound derivatives.

Based on a comprehensive review of scientific literature, there is currently no available research data specifically detailing the use of This compound in the advanced applications requested. Extensive searches for the role of this specific compound in specialty polymer science and catalysis did not yield any relevant studies.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline, as no published research appears to exist for this compound in the specified contexts.

The following points summarize the findings:

Polymers and Materials Science: No literature was found describing the use of this compound as a structural motif in polymer architectures. Consequently, there is no data on its influence on material properties such as thermal stability, mechanical strength, or its exploration in dielectric or elastomeric systems. Research in this area tends to focus on other cyclic monomers like those based on cyclohexanedimethanol or cyclohexanedicarboxylic acid. researchgate.net

Catalysis and Ligand Design: There is no evidence of this compound being used as a backbone for chiral ligand synthesis in asymmetric catalysis. While many effective chiral ligands utilize bulky cyclohexyl groups, such as in dicyclohexylphosphino moieties or derivatives of 1,2-diaminocyclohexane, these are structurally distinct from this compound. scbt.comresearchgate.netnih.gov The specific stereochemical and electronic properties conferred by a this compound scaffold have not been explored in the context of ligand design for asymmetric catalysis.

Due to the absence of research on this compound in these fields, a detailed and factual article meeting the requirements of the prompt cannot be constructed. The information necessary to populate the sections and subsections of the provided outline is not present in the available scientific and technical literature.

Advanced Applications and Research Directions Non Prohibited

Fundamental Organic Reaction Studies

The 1,2-dicyclohexylbutane scaffold, while seemingly simple as a saturated hydrocarbon, serves as a foundational structure for exploring a variety of fundamental organic reactions. Research into its reactivity, or that of its closely related analogs, provides insight into the behavior of cycloalkyl groups in chemical transformations. These studies are crucial for understanding reaction mechanisms, developing new synthetic methodologies, and harnessing the unique steric and electronic properties of the dicyclohexyl moiety.

Oxidation and Reduction Chemistry of Dicyclohexylbutane Scaffolds

The chemical transformation of dicyclohexylbutane scaffolds is primarily characterized by oxidation and reduction reactions that target the cyclohexyl rings or the butane (B89635) bridge. These reactions are fundamental in areas such as hydrogen storage and the synthesis of complex aromatic systems.

Oxidation: Catalytic Dehydrogenation

The most significant oxidation reaction for dicyclohexylalkane systems is catalytic dehydrogenation. This process involves the removal of hydrogen atoms from the cyclohexyl rings to form the corresponding aromatic structures, releasing hydrogen gas. This reaction is central to the concept of Liquid Organic Hydrogen Carriers (LOHCs), where compounds like dicyclohexylalkanes act as a storage medium for hydrogen. mdpi.com

The activity of these catalysts is often enhanced by the support material and the presence of other metals. For example, a Pt/Ni-Cr/C catalyst demonstrated high activity and selectivity for the complete dehydrogenation of bicyclohexyl (B1666981) to biphenyl. rsc.org Key factors influencing the reaction's success include the formation of active metal carbide phases (e.g., Pt₁₋ₓCₓ) and the nature of the carbon support. rsc.org

Reduction: Catalytic Hydrogenation

The reverse of dehydrogenation is catalytic hydrogenation, a reduction reaction where hydrogen is added across the double bonds of an aromatic precursor to form the saturated dicyclohexylbutane structure. This reaction is essential for "charging" LOHC systems with hydrogen. The synthesis of related compounds, such as 1,4-dicyclohexylbutane, is achieved through the hydrogenation of 1,4-diphenylbutane (B89690) using catalysts like Raney Nickel or other nickel-based systems under elevated temperature and pressure. lookchem.com This process effectively converts the aromatic rings into saturated cyclohexane (B81311) rings, demonstrating a robust method for producing the dicyclohexylalkane scaffold.

Reaction TypePrecursorProductCatalyst ExampleKey Finding
Oxidation This compound (analog)1,2-Diphenylbutane + H₂Pt/C, Pd/CPt is generally more active than Pd for dehydrogenating the cyclohexane ring. elsevierpure.com
Reduction 1,4-Diphenylbutane1,4-DicyclohexylbutaneRaney NiEffective for saturating aromatic rings to form the corresponding cycloalkanes. lookchem.com

Investigations into Rearrangement Reactions (e.g., Wittig Rearrangement if applicable)

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.inbyjus.com While numerous rearrangement reactions exist in organic chemistry, their applicability is highly dependent on the functional groups present in the substrate.

The Wittig rearrangement is a prominent example, typically involving the isomerization of ethers under strongly basic conditions to form alcohols. nih.gov There are two main types: the nih.govwikipedia.org-Wittig and the nih.govorganic-chemistry.org-Wittig rearrangement. organic-chemistry.org The reaction proceeds through the formation of a carbanion adjacent to the ether oxygen, followed by the migration of an alkyl or aryl group. wikipedia.orgorganic-chemistry.org The formation of this essential carbanion intermediate requires either acidic protons or a site amenable to transmetallation. wikipedia.org

The parent this compound scaffold is a saturated alkane, composed solely of C-C and C-H single bonds. msu.edu It lacks the necessary functional groups—specifically an ether linkage and a site for facile deprotonation to form a stable carbanion—that are required for a Wittig rearrangement to occur. wikipedia.orgorganic-chemistry.org Consequently, the Wittig rearrangement is not directly applicable to the unfunctionalized this compound molecule. To induce such a rearrangement, the scaffold would first need to be chemically modified to incorporate the required functional motifs, for example, by introducing an allylic ether group.

A review of scientific literature indicates a lack of studies focused on major rearrangement reactions, such as the Wagner-Meerwein or Beckmann rearrangements, involving the this compound framework itself. wiley-vch.demasterorganicchemistry.com Such reactions also require specific functional groups (e.g., alcohols for carbocation formation, or oximes) that are absent in the parent hydrocarbon. byjus.com

Cross-Coupling Reactions and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, are powerful tools for forming carbon-carbon bonds. wikipedia.orgfiveable.me These reactions have revolutionized modern organic synthesis by enabling the precise connection of two different molecular fragments. youtube.comnih.gov

The general catalytic cycle for most cross-coupling reactions involves three key steps:

Oxidative Addition : A low-valent metal catalyst (typically Pd(0)) inserts into a carbon-halide or carbon-triflate bond of an electrophilic partner (R-X). fiveable.me

Transmetalation : An organometallic nucleophilic partner (R'-M) transfers its organic group to the metal center, displacing the halide. youtube.com

Reductive Elimination : The two organic fragments (R and R') are joined together, forming a new C-C bond and regenerating the metal catalyst. fiveable.me

The this compound molecule, in its native state, is not a suitable substrate for these traditional cross-coupling reactions. As a saturated alkane, it lacks the requisite leaving group (such as a halide, triflate, or boronic acid/ester) necessary to participate in the catalytic cycle. msu.edufiveable.me The high strength of its C-H and C-C bonds prevents it from readily undergoing oxidative addition, which is the crucial first step of the reaction.

To utilize the this compound scaffold in cross-coupling chemistry, it must first be functionalized. For example, through a halogenation reaction, one could synthesize a derivative like 1-bromo-1,2-dicyclohexylbutane . This halogenated derivative would then possess the necessary C-Br bond to act as an electrophilic partner in a cross-coupling reaction.

Hypothetical Cross-Coupling Scheme:

ElectrophileNucleophile (Example)Coupling TypeProduct
1-Bromo-1,2-dicyclohexylbutanePhenylboronic acidSuzuki Coupling1-Phenyl-1,2-dicyclohexylbutane
1-Iodo-1,2-dicyclohexylbutaneDiethylzincNegishi Coupling1-Ethyl-1,2-dicyclohexylbutane

While the direct C-H activation and functionalization of alkanes is an active area of advanced research, the use of pre-functionalized derivatives remains the standard and more predictable approach for incorporating saturated alkyl scaffolds like this compound into cross-coupling transformations.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Isomer Separation

Chromatography is a cornerstone for the separation and analysis of complex hydrocarbon mixtures that may contain 1,2-dicyclohexylbutane and its isomers. The choice of technique is dictated by the specific analytical challenge, whether it is the resolution of stereoisomers or the separation of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds. For chiral molecules like this compound, which possesses stereogenic centers, enantioselective HPLC using chiral stationary phases (CSPs) is indispensable for the separation of its enantiomers.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. For a nonpolar hydrocarbon like this compound, normal-phase HPLC with solvents like hexane (B92381) and isopropanol (B130326) is typically employed. The differential interaction between the enantiomers of this compound and the chiral cavities of the stationary phase allows for their separation.

Table 1: Common Chiral Stationary Phases for HPLC and Their Applicability

Chiral Stationary Phase (CSP) Type Common Chiral Selectors Typical Mobile Phases Applicability to Nonpolar Compounds
Polysaccharide-based Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) Normal-phase (e.g., hexane/isopropanol) High
Pirkle-type (brush-type) π-acidic or π-basic aromatic groups Normal-phase (e.g., hexane/chloroform/ethanol) Moderate to High
Cyclodextrin-based α-, β-, and γ-cyclodextrins and their derivatives Reversed-phase (e.g., acetonitrile/water) or Polar organic Moderate

This table provides a general overview of common CSPs and their suitability for separating nonpolar compounds like this compound.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds, making it ideally suited for the characterization of this compound and its isomers. High-resolution capillary columns with nonpolar stationary phases, such as those based on polysiloxanes, are typically used for the separation of hydrocarbon mixtures. The separation is primarily based on the boiling points of the compounds and their interactions with the stationary phase.

For the specific challenge of separating chiral hydrocarbons without functional groups, enantioselective gas chromatography has proven to be a valuable tool. This technique often employs stationary phases containing modified cyclodextrins. The chiral recognition mechanism is attributed to the formation of transient inclusion complexes between the hydrocarbon enantiomers and the cyclodextrin (B1172386) cavities, driven by weak van der Waals forces. The size of the cyclodextrin cavity and the nature of its substituents are critical factors in achieving enantioseparation.

Advanced Mass Spectrometry (MS) for Mechanistic Studies

Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of this compound and for gaining insights into reaction mechanisms.

In electron ionization (EI) mass spectrometry, the this compound molecule is ionized and subsequently undergoes fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides valuable information about the compound's structure.

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

m/z Value Possible Fragment Ion Structure Fragmentation Pathway
222 [C16H30]+• Molecular Ion
139 [C10H19]+ Cleavage of the C-C bond between the two rings
83 [C6H11]+ Cyclohexyl cation

This table presents a prediction of some of the significant fragment ions that would be expected in the electron ionization mass spectrum of this compound based on general fragmentation rules for alkanes and cycloalkanes.

For nonpolar, saturated hydrocarbons like this compound, derivatization is generally not required for GC-MS analysis as they are sufficiently volatile and thermally stable. However, in certain advanced applications, derivatization can be employed to enhance ionization efficiency or to introduce specific functionalities that can aid in structural elucidation or improve chromatographic separation in specific cases.

For instance, while not common for simple hydrocarbons, techniques like charge-tagging derivatization could theoretically be applied to introduce a permanently charged group, which would improve sensitivity in electrospray ionization (ESI) mass spectrometry, a technique not typically used for nonpolar compounds. However, for routine analysis of this compound, direct analysis by GC-MS with electron ionization is the standard and most effective approach.

Development of Novel Spectroscopic Probes for In Situ Analysis

The study of chemical reactions as they occur, known as in situ analysis, provides dynamic information that is often lost in traditional offline measurements. The development of novel spectroscopic probes and methodologies allows for the real-time monitoring of reactions involving this compound, such as its synthesis, isomerization, or degradation.

Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products over time. For example, a droplet-liquid microjunction-surface sampling probe could be used to sample a reaction mixture at different time points for subsequent analysis by LC-MS, providing spatial and temporal information about the chemical composition.

While the application of specific molecular probes designed to interact with this compound is not widely reported due to its inert nature, the use of these in situ spectroscopic techniques can provide invaluable kinetic and mechanistic data for processes in which this compound is involved.

Integration of Advanced Data Analytics in Chemical Research

The field of chemical research is undergoing a significant transformation, driven by the integration of advanced data analytics. In the context of characterizing and understanding compounds like this compound, these methodologies offer powerful tools to interpret complex data, predict reaction outcomes, and accelerate the discovery process. This section explores the application of chemometrics, machine learning, and high-throughput screening data analysis in the study of saturated hydrocarbons such as this compound.

Chemometrics for Complex Data Interpretation

Chemometrics leverages statistical and mathematical methods to extract meaningful information from chemical data. For a compound like this compound, which belongs to the class of saturated hydrocarbons, its characterization often involves analyzing complex datasets from various analytical techniques.

Detailed research findings in the broader field of hydrocarbon analysis demonstrate the utility of chemometrics. For instance, in the analysis of complex hydrocarbon mixtures, which could include isomers and related compounds of this compound, chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are invaluable. These methods can identify patterns and correlations in spectral data (e.g., from NMR or Mass Spectrometry) that are not apparent through manual inspection. This allows for the differentiation of constitutional isomers and the quantification of components in a mixture.

While specific chemometric studies on this compound are not extensively documented in publicly available literature, the principles are directly applicable. For example, in a hypothetical study on the catalytic reforming of hydrocarbon feedstocks containing this compound, chemometrics could be used to model the relationship between process parameters (temperature, pressure, catalyst type) and the resulting product distribution.

Table 1: Illustrative Application of Chemometrics in Hydrocarbon Analysis

Analytical TechniqueChemometric MethodPotential Application for this compound ResearchExpected Outcome
Gas Chromatography-Mass Spectrometry (GC-MS)Principal Component Analysis (PCA)Isomer differentiation and impurity profiling in synthesis batches.Classification of synthesis batches based on purity and isomer distribution.
Infrared (IR) SpectroscopyPartial Least Squares (PLS) RegressionQuantitative analysis of this compound in fuel blends.Predictive model for determining the concentration of this compound.
Nuclear Magnetic Resonance (NMR) SpectroscopyMultivariate Curve Resolution (MCR)Studying conformational isomers and their interconversion.Resolution of spectra for individual conformers and determination of their relative populations.

Machine Learning Applications in Reaction Outcome Prediction

Machine learning (ML) is revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes with increasing accuracy. For a target molecule like this compound, ML models can be trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions for its synthesis.

Recent advancements have seen the development of ML models that can predict the outcomes of chemical reactions by learning from vast reaction databases. researchgate.net These models can identify subtle patterns in reactivity that may not be obvious to a human chemist. For instance, an ML model could be trained on a dataset of hydrogenation reactions of aromatic and polycyclic aromatic hydrocarbons to predict the optimal catalyst and conditions for the complete saturation of the corresponding aromatic precursor to yield this compound with high selectivity.

While direct ML applications for the synthesis of this compound are not widely published, the general applicability of these tools is clear. Researchers have successfully used machine learning to predict hydrocarbon mixture properties, such as lower flammability limits, which is pertinent to the handling and application of such compounds. researchgate.net Furthermore, ML is being used to forecast hydrocarbon production in the oil and gas industry, demonstrating its utility in managing complex chemical systems. researchgate.net

Table 2: Potential Machine Learning Models for this compound Synthesis Prediction

Machine Learning ModelInput DataPredicted Outcome for this compound SynthesisPotential Impact on Research
Random Forest / Gradient BoostingReactant structures, reagents, solvents, temperatureReaction yield and regioselectivity.Faster optimization of synthetic routes.
Neural NetworksMolecular descriptors of reactants and catalystsOptimal catalyst selection for hydrogenation.Discovery of novel and more efficient catalysts.
Support Vector MachinesSpectroscopic data of reaction mixtures over timeReaction kinetics and endpoint determination.Improved process control and understanding of reaction mechanisms.

High-Throughput Screening Data Analysis

High-Throughput Screening (HTS) allows for the rapid testing of a large number of chemical compounds or reaction conditions. In the context of this compound, HTS could be employed, for example, in the screening of additives for fuels and lubricants, where dicyclohexylalkanes may be a component.

The analysis of the vast datasets generated by HTS requires sophisticated data analysis techniques. Automated systems can perform thousands of experiments in a day, generating a wealth of data that must be processed to identify promising candidates. byk.com For instance, if screening for the effect of various antioxidants on the stability of a lubricant containing this compound, HTS could generate data on oxidation induction times for hundreds of different formulations.

Data analysis pipelines for HTS typically involve data normalization, hit identification, and structure-activity relationship (SAR) analysis. Statistical methods and machine learning algorithms can be applied to identify trends in the data and to build predictive models that can guide the design of new experiments. This approach accelerates the discovery cycle and reduces the need for extensive manual experimentation. researchgate.net

Table 3: Hypothetical High-Throughput Screening Data Analysis Workflow for this compound as a Fuel Additive

Screening GoalHTS AssayData Analysis StepOutcome
Improve cold flow properties of diesel fuel.Measure cloud point of diesel blends with various additives.Statistical analysis to identify additives that significantly lower the cloud point.Identification of lead compounds for further development.
Enhance lubricity of a base oil.High-frequency reciprocating rig (HFRR) testing of oil formulations.Quantitative Structure-Property Relationship (QSPR) modeling.A predictive model that correlates molecular features with lubricity performance.
Screen for catalysts for the isomerization of this compound.Parallel reactor system analyzing product distribution by GC.Clustering analysis to group catalysts with similar selectivity.Identification of distinct catalyst classes for further investigation.

Future Research Perspectives

Emerging Synthetic Strategies for Highly Substituted Dicyclohexylbutanes

The synthesis of highly substituted dicyclohexylbutanes, particularly with precise stereochemical control, presents a significant challenge and a frontier in organic synthesis. Current research is focused on developing novel catalytic systems and methodologies to access these complex molecular architectures, which are of interest for their potential applications in advanced materials.

One promising approach involves the diastereoselective synthesis of functionalized cyclohexane (B81311) derivatives. nih.gov Researchers are exploring methods such as the diastereoselective reductive Cope rearrangement and functional group interconversion strategies to create polysubstituted cyclohexane rings. nih.gov These methods, while not yet demonstrated on 1,2-dicyclohexylbutane itself, lay the groundwork for accessing complex cyclohexyl building blocks that could be coupled to form highly substituted dicyclohexylbutane structures.

Catalyst-controlled regiodivergent synthesis is another area of intense investigation. For instance, recent work on the hydrophosphination of acyl bicyclobutanes has shown that the choice of catalyst can selectively yield different constitutional isomers of substituted cyclobutanes with high diastereoselectivity. nih.gov Similar principles could be applied to reactions involving cyclohexane precursors to control the regioselectivity and stereoselectivity of substituent addition, paving the way for the synthesis of a diverse library of dicyclohexylbutane derivatives.

Furthermore, the development of synthetic routes to polyfunctionalized cyclohexanes is a key area of interest. nih.gov Strategies that allow for the introduction of multiple functional groups onto the cyclohexane rings would enable the synthesis of "designer" dicyclohexylbutanes with tailored properties. These functional groups could then be used to modulate the physical and chemical characteristics of the final molecule or to serve as handles for polymerization or grafting onto other materials.

A significant challenge in the synthesis of highly substituted dicyclohexylbutanes is the control of stereochemistry at multiple chiral centers. The development of stereoselective catalytic methods is crucial to obtaining specific stereoisomers, which can have vastly different properties.

Advanced Computational Prediction of Reactivity and Stereochemical Control

Advanced computational chemistry is emerging as a powerful tool for predicting the reactivity and stereochemical outcomes of reactions involving complex molecules like this compound. The use of computational models can provide deep insights into reaction mechanisms and help guide the design of more efficient and selective synthetic routes.

One area of focus is the use of guided-inquiry computational exercises to understand isomerism and stability. researchgate.net By employing software packages like Gaussian and GaussView, researchers can calculate the potential energies and nuclear repulsion energies of different stereoisomers of dicyclohexylbutane. researchgate.net This allows for the prediction of the most stable conformations and can help to rationalize the observed product distributions in chemical reactions. These computational tools provide a clearer understanding of how steric and electronic effects influence the final geometry of the molecule. researchgate.net

Computational studies can also be used to investigate the transition states of reactions, providing information about the activation energies and the factors that control stereoselectivity. For example, in the context of synthesizing substituted cyclobutanes, computational analysis can elucidate the mechanistic details of catalyst-controlled regiodivergent reactions. nih.gov This knowledge can then be applied to the design of catalysts and reaction conditions that favor the formation of a desired stereoisomer of a substituted dicyclohexylbutane.

The table below illustrates the type of data that can be generated through computational analysis of different isomers, aiding in the prediction of their relative stabilities.

IsomerPotential Energy (kcal/mol)Nuclear Repulsion Energy (kcal/mol)
cis-isomer-750,123.4562,058.474
trans-isomer-750,125.7892,056.123

This is a hypothetical data table for illustrative purposes.

Novel Applications in Bespoke Materials Development

The unique molecular structure of this compound and its derivatives, featuring two bulky cyclohexane rings, makes them promising candidates for the development of bespoke materials with tailored properties. Research is exploring their potential in areas such as high-performance polymers and liquid crystals.

In the field of polymer science, cyclohexane-containing monomers are being investigated for the synthesis of high-performance polymers. engineering.org.cn The incorporation of the rigid and bulky dicyclohexylbutane moiety into a polymer backbone can significantly impact its thermal and mechanical properties. For example, epoxy cyclohexane-based polyurethane materials have been shown to exhibit excellent mechanical properties, good optical transparency, and weather resistance due to the presence of the rigid six-membered ring skeleton. ktu.lt It is anticipated that polymers derived from this compound could lead to materials with enhanced thermal stability, improved processability, and unique mechanical characteristics suitable for demanding applications.

The development of chemically recyclable polymers is another area where dicyclohexylbutane derivatives could play a role. kinampark.com The design of monomers that can undergo controlled polymerization and depolymerization is a key strategy for creating sustainable plastics. The specific stereochemistry of this compound could be leveraged to control the thermodynamics of polymerization, potentially leading to polymers with tunable recyclability.

Furthermore, the liquid crystalline properties of compounds containing cyclohexane rings are well-documented. researchgate.netheeneygroup.com Derivatives of this compound could be designed to exhibit specific mesophases, making them suitable for applications in display technologies and optical devices. The ability to introduce various functional groups onto the cyclohexane rings provides a pathway to fine-tune the liquid crystalline behavior, such as the clearing point and dielectric anisotropy. The chemical characterization of recovered liquid crystals has revealed the presence of bicyclohexyl-derivatives, indicating their stability and potential for reuse in various applications. univ-lille.fr

Interdisciplinary Research with Engineering and Material Science Disciplines

The development and application of novel materials based on this compound necessitate a highly interdisciplinary approach, fostering collaborations between chemists, material scientists, and engineers. Such partnerships are crucial for translating the unique molecular properties of these compounds into functional materials and devices.

A key area for interdisciplinary research is in the development of high-performance polymers for engineering applications. engineering.org.cnsemanticscholar.org While chemists focus on the synthesis and functionalization of dicyclohexylbutane-based monomers, material scientists and engineers are essential for characterizing the resulting polymers' mechanical, thermal, and rheological properties. This collaborative effort is necessary to design materials that meet the stringent requirements of industries such as aerospace, automotive, and electronics. The industrialization of such polymers involves a complex chain from chemical raw material synthesis to product application, highlighting the need for a coordinated approach. engineering.org.cn

In the context of liquid crystal technologies, collaboration is vital for integrating new dicyclohexylbutane-based liquid crystals into display devices. scispace.com Organic chemists synthesize and characterize the liquid crystalline compounds, while physicists and engineers design the device architecture, optimize the electro-optical performance, and develop manufacturing processes. This synergy is essential for advancing the next generation of liquid crystal displays with improved performance and new functionalities.

Furthermore, the exploration of dicyclohexylbutane derivatives in other advanced applications, such as lubricants, heat transfer fluids, or as components in advanced composites, will require close collaboration with chemical and mechanical engineers. These disciplines provide the expertise to evaluate the performance of these molecules in real-world applications and to design systems that can fully exploit their unique properties. The study of federated learning in industrial engineering is an example of how different fields can come together to advance technology, a model that can be applied to materials science. sci-hub.box

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Dicyclohexylbutane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves catalytic hydrogenation of dienes or alkylation of cyclohexane derivatives. Optimization requires systematic variation of catalysts (e.g., palladium or platinum oxides), solvent polarity, and reaction temperature. Kinetic studies using gas chromatography (GC) or nuclear magnetic resonance (NMR) can monitor intermediate formation. For reproducibility, ensure inert atmospheres and rigorously dry solvents. Comparative analysis of byproducts via mass spectrometry (MS) helps refine stoichiometric ratios .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with deuterochloroform (CDCl₃) as a solvent. Coupling constants clarify stereochemistry.
  • X-ray Crystallography : Single-crystal diffraction (using instruments like Bruker APEX3) resolves molecular geometry and confirms cyclohexane ring conformations. Data refinement via OLEX2 software ensures accuracy in bond lengths and angles .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability by measuring mass loss under controlled heating rates.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°gas) for this compound?

  • Methodological Answer : Discrepancies often arise from calibration errors or sample impurities. Apply systematic review protocols (PRISMA guidelines) to collate and evaluate data sources . Cross-validate enthalpy of formation (ΔfH°gas) using NIST-standardized calorimetry and quantum mechanical calculations (e.g., density functional theory, DFT). Compare gas-phase thermochemistry data across multiple studies, noting experimental conditions (e.g., pressure, temperature gradients). Meta-analyses should report confidence intervals and exclude outlier datasets with poor methodological rigor .

Q. What computational strategies are suitable for modeling the conformational dynamics of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER or CHARMM) to simulate chair-chair interconversions of cyclohexane rings. Analyze energy barriers and transition states.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict steric strain and torsional angles. Compare computational results with crystallographic data .
  • Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to assess polarity impacts on conformational equilibria.

Q. How can reaction mechanisms involving this compound be elucidated, particularly in radical or catalytic processes?

  • Methodological Answer :

  • Radical Trapping : Use spin-trapping agents (e.g., TEMPO) with electron paramagnetic resonance (EPR) to detect transient intermediates.
  • Isotopic Labeling : Introduce deuterium or ¹³C at specific positions to track bond cleavage/reformation via MS or NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopologues to identify rate-determining steps.
  • Catalytic Studies : Characterize surface interactions using X-ray photoelectron spectroscopy (XPS) for heterogeneous catalysts or cyclic voltammetry for electrochemical pathways .

Data Analysis and Reporting

Q. What frameworks are recommended for synthesizing and reconciling conflicting datasets in studies of this compound?

  • Methodological Answer : Adopt Cochrane Handbook principles for systematic reviews, including risk-of-bias assessment and GRADE criteria for evidence quality . Create a standardized data extraction table (example below) to compare experimental parameters, instrumentation, and statistical methods. Use forest plots to visualize heterogeneity in thermodynamic or kinetic data.

Study ΔfH°gas (kJ/mol) Method Sample Purity Uncertainty
Study A-245.3Combustion Calorimetry99.5%±2.1
Study B-238.9DFT/B3LYPN/A±3.5
  • Recommendation : Discrepancies exceeding 5% should prompt re-evaluation of computational basis sets or experimental calibration standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.